Methyl 2-amino-2-(5-chloropyridin-2-yl)acetate
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Overview
Description
Methyl 2-amino-2-(5-chloropyridin-2-yl)acetate: is a chemical compound with the molecular formula C8H8ClNO2. It is used in laboratory chemicals and for the manufacture of substances for scientific research and development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-(5-chloropyridin-2-yl)acetate involves several steps. One common method includes the reaction of 5-chloropyridine-2-carboxylic acid with methylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-amino-2-(5-chloropyridin-2-yl)acetate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Methyl 2-amino-2-(5-chloropyridin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the manufacture of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(5-chloropyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 2-(5-chloropyridin-2-yl)acetate
- 2-(Pyridin-2-yl)pyrimidine derivatives
Comparison: Methyl 2-amino-2-(5-chloropyridin-2-yl)acetate is unique due to its specific functional groups and molecular structure, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it valuable for specific research and industrial purposes .
Properties
Molecular Formula |
C8H9ClN2O2 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
methyl 2-amino-2-(5-chloropyridin-2-yl)acetate |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-8(12)7(10)6-3-2-5(9)4-11-6/h2-4,7H,10H2,1H3 |
InChI Key |
CIKJQTMRILZKAT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=NC=C(C=C1)Cl)N |
Origin of Product |
United States |
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